molecular formula C15H12Cl3FN2O B11698118 N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide

Cat. No.: B11698118
M. Wt: 361.6 g/mol
InChI Key: ULLNTFLEEKYKQT-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide is a synthetic organic compound characterized by the presence of trichloroethyl, fluorophenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide typically involves the reaction of 2-fluoroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce partially dechlorinated derivatives.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(3-fluorophenyl)amino]ethyl}benzamide
  • N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide
  • N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

Uniqueness

N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H12Cl3FN2O

Molecular Weight

361.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide

InChI

InChI=1S/C15H12Cl3FN2O/c16-15(17,18)14(20-12-9-5-4-8-11(12)19)21-13(22)10-6-2-1-3-7-10/h1-9,14,20H,(H,21,22)

InChI Key

ULLNTFLEEKYKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2F

Origin of Product

United States

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